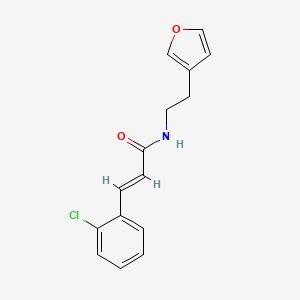

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Cytotoxic Agents in Cancer Research

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide and its analogues have been explored for their potential as cytotoxic agents against various cancer cell lines. A study demonstrated that specific analogues of this compound showed broad spectrum growth inhibition in several cancer cell lines, indicating their potential as new cytotoxic scaffolds suitable for further development in cancer therapy (Tarleton et al., 2013).

Green Chemistry Synthesis

The compound has been used in green chemistry applications, particularly in the synthesis of (R)-2-cyano-3-(furan-2-yl)propanamide using filamentous marine and terrestrial fungi. This synthesis approach underlines the potential of using eco-friendly methods in organic chemistry (Jimenez et al., 2019).

Stereoselective Synthesis

In another application, the compound has been used in the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are considered useful building blocks for β-peptides (Masesane & Steel, 2004).

Organic Solar Cell Research

The compound and its derivatives have also found application in the field of organic solar cells. Studies have explored their use as electron acceptors in bulk heterojunction organic solar cells, analyzing their optical, electronic properties, and photovoltaic performance (Kazici et al., 2016).

Antiviral Research

Interestingly, a derivative of this compound was identified as an inhibitor against SARS coronavirus, showcasing its potential in antiviral drug development. The compound was found to suppress the enzymatic activities of the SARS coronavirus helicase, which is crucial for viral replication (Lee et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

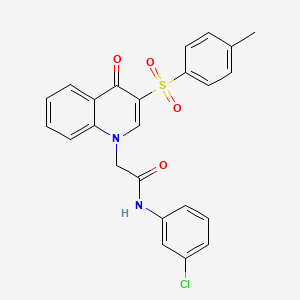

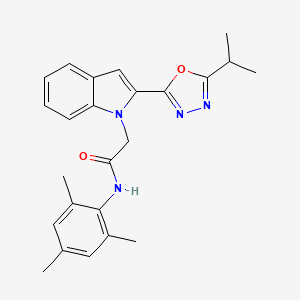

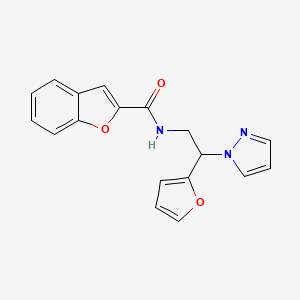

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-13(14)5-6-15(18)17-9-7-12-8-10-19-11-12/h1-6,8,10-11H,7,9H2,(H,17,18)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBTYNAZDORNR-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCCC2=COC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=COC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)

![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2379425.png)

![N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2379426.png)

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)